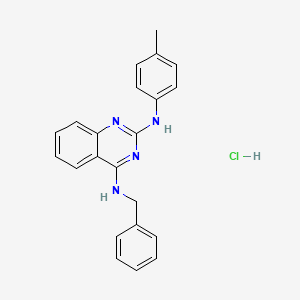

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” is a compound that has been studied for its potential biological activities . Quinazoline-2,4-diamines, the class of compounds to which it belongs, were identified as antiparasitic compounds over three decades ago and have remained of interest in both industry and academia .

Synthesis Analysis

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines inhibitors, which includes “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride”, has been reported in several studies . These compounds have been synthesized and evaluated against various biological targets to better characterize their biological activity and overall physical properties .Molecular Structure Analysis

While specific molecular structure analysis of “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” was not found, it is known that the structure of quinazoline-2,4-diamines plays a significant role in their biological activity . For instance, it has been determined that optimized N2,N4-disubstituted quinazoline-2,4-diamines are strongly antibacterial when the 6-position is replaced with a halide or an alkyl substituent .Scientific Research Applications

Antibacterial Activity

A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which are structurally similar to the compound , have been synthesized and tested for antibacterial activity against five bacterial strains . These derivatives have shown promising results against Escherichia coli and Staphylococcus aureus . The lead compound A5 showed good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against methicillin-resistant S. aureus (MRSA) .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

Selected front runners of the N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were also screened for their DMPK properties in vitro to assess their potential for further development . This suggests that the compound could have potential applications in the field of drug development and pharmacology.

Future Directions

The future directions for the study of “N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride” and similar compounds involve further exploration to improve the balance of their biological activity, cytotoxicity, and solubility . These compounds have strong potential for development as antibacterial agents .

properties

IUPAC Name |

4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICKRDAHKGZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)

![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)

![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)

![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)